

# Application Notes and Protocols: The Role of Ligand CCL25 in Disease Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Chemokine (C-C motif) Ligand 25 (CCL25), also known as Thymus-Expressed Chemokine (TECK), in various disease models. The information presented herein is intended to guide researchers in designing and conducting experiments to investigate the CCL25/CCR9 signaling axis.

### **Introduction to CCL25**

CCL25 is a small cytokine belonging to the CC chemokine family. It acts as the sole ligand for the G protein-coupled receptor CCR9.[1] The CCL25/CCR9 axis is a critical regulator of immune cell trafficking, particularly of T cells, to the small intestine and thymus under normal physiological conditions.[2] Dysregulation of this signaling pathway has been implicated in the pathogenesis of several inflammatory diseases and various forms of cancer, making it a promising target for therapeutic intervention.[3][4]

## **Application in Disease Models**

The CCL25/CCR9 signaling pathway is a key player in the progression of several inflammatory and oncological conditions.

## **Inflammatory Diseases**

Rheumatoid Arthritis (RA): In RA, CCL25 is found at elevated levels in the synovial fluid and is released by fibroblasts and macrophages.[5] It promotes the infiltration of monocytes and

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fibroblasts into the synovium and stimulates the production of pro-inflammatory cytokines like IL-6 and TNF- $\alpha$ .[3][5] Blocking the CCL25/CCR9 interaction has been shown to suppress collagen-induced arthritis in mouse models.[3]

Inflammatory Bowel Disease (IBD): While constitutively expressed in the small intestine, CCL25 expression is significantly upregulated in the inflamed colon of patients with colitis and correlates with disease severity.[6] The CCL25/CCR9 axis is involved in the recruitment of effector T cells to the inflamed gut mucosa.[6][7] Studies in mouse models of colitis have shown that the absence of CCL25 or CCR9 can exacerbate the disease, suggesting a complex regulatory role in intestinal inflammation.[8]

### Cancer

The CCL25/CCR9 axis is implicated in promoting tumor growth, metastasis, and chemoresistance in a variety of cancers.

Non-Small Cell Lung Cancer (NSCLC): High expression of CCL25 and CCR9 is associated with tumor metastasis and poor survival in NSCLC patients.[9] The interaction of CCL25 with CCR9 on NSCLC cells promotes cell migration and invasion by upregulating vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[9] Furthermore, this signaling pathway suppresses apoptosis in lung cancer cells by activating the PI3K/Akt pathway.[10]

Prostate Cancer: Prostate cancer cells express functional CCR9, and its interaction with CCL25 activates anti-apoptotic pathways, promoting cell survival.[11] Blockade of the CCL25/CCR9 axis has been shown to enhance the cytotoxic effects of chemotherapeutic agents like etoposide in both in vitro and in vivo models.[11]

Breast Cancer: The CCL25/CCR9 signaling pathway provides a survival advantage to breast cancer cells and can inhibit cisplatin-induced apoptosis.[1] It is also involved in the metastasis of breast cancer cells.[1]

Other Cancers: The CCL25/CCR9 axis has also been implicated in the pathogenesis of melanoma, leukemia, ovarian cancer, and hepatocellular carcinoma, primarily by promoting cell migration, invasion, and survival.[1][4][12] Interestingly, in colorectal cancer, while CCL25 can



stimulate proliferation, it has also been shown to inhibit invasion and metastasis in early-stage disease.[13]

# **Quantitative Data Summary**

The following tables summarize key quantitative data from various studies on CCL25 in disease models.

In Vitro Application	Cell Type	Concentration	Effect	Reference
Chemotaxis/Migr ation Assay	Non-Small Cell Lung Cancer Cells (A549, SK- MES-1)	100 ng/mL	Increased migration and invasion	[9]
Porcine Mesenchymal Stromal Cells	1000 nmol/L	Significant cell migration	[14]	
Human Peripheral Blood Mononuclear Cells (PBMCs)	500-1000 nM	Increased migration of CD4+ T-cells and macrophages	[15]	
Cytokine Induction	Human PBMCs	10, 100, 750 nM	Dose-dependent increase in IL-8 secretion	[15]
Apoptosis Inhibition	Non-Small Cell Lung Cancer Cells	Not specified	Suppression of apoptosis	[10]
Prostate Cancer Cells (PC3, LNCaP)	Not specified	Increased activity of anti-apoptotic proteins	[11]	



In Vivo Applicatio n	Disease Model	Animal Model	Treatment	Dosage	Effect	Reference
Sjögren's Syndrome	NOD.H2h4 mice	Anti- CCL25 monoclonal antibody	20 µg per dose, three times a week for 12 weeks (intraperito neal)	Did not significantl y alter lymphocyti c infiltration in salivary glands	[16]	
Sepsis- Induced Acute Lung Injury	C57BL/6 mice (cecal ligation and puncture model)	Anti- CCL25 antibody	Not specified	Reduced inflammato ry cytokine expression and alleviated lung tissue damage	[17]	
Prostate Cancer	Tumor xenograft models	Anti-CCR9 antibody and/or etoposide	Not specified	Enhanced efficacy of etoposide	[11]	_

# Experimental Protocols In Vitro Chemotaxis (Transwell Migration) Assay

This protocol is designed to assess the chemotactic effect of CCL25 on CCR9-expressing cells.

#### Materials:

- CCR9-expressing cells (e.g., T-cell lines, cancer cell lines)
- Serum-free cell culture medium
- Recombinant CCL25



- Transwell inserts (e.g., 8 μm pore size)
- 24-well plates
- Fixation and staining reagents (e.g., methanol, crystal violet)
- Microscope

#### Protocol:

- Cell Preparation: Culture CCR9-expressing cells to 70-80% confluency. Serum-starve the cells for 4-24 hours prior to the assay to reduce basal migration. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
- Assay Setup:
  - Add 600 μL of serum-free medium containing the desired concentration of CCL25 (e.g., 100 ng/mL) to the lower wells of a 24-well plate.[9] Include a negative control well with serum-free medium only.
  - Carefully place the transwell inserts into the wells.
  - Add 100  $\mu$ L of the cell suspension (1 x 10<sup>5</sup> cells) to the upper chamber of each insert.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-24 hours. The optimal incubation time should be determined empirically for each cell type.
- Quantification of Migrated Cells:
  - After incubation, remove the transwell inserts.
  - Gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
  - Fix the migrated cells on the bottom surface of the membrane with methanol for 10 minutes.
  - Stain the cells with 0.5% crystal violet for 15 minutes.



- Wash the inserts with water and allow them to air dry.
- Count the number of migrated cells in several random fields of view under a microscope.
   Alternatively, the dye can be eluted and the absorbance measured.

# In Vivo Administration of Anti-CCL25 Antibody in a Mouse Model

This protocol provides a general guideline for the systemic administration of a CCL25 neutralizing antibody in a mouse disease model.

#### Materials:

- Disease model mice (e.g., NOD.H2h4 for Sjögren's syndrome)
- Anti-CCL25 monoclonal antibody
- · Isotype control antibody
- Sterile phosphate-buffered saline (PBS)
- Syringes and needles for intraperitoneal injection

#### Protocol:

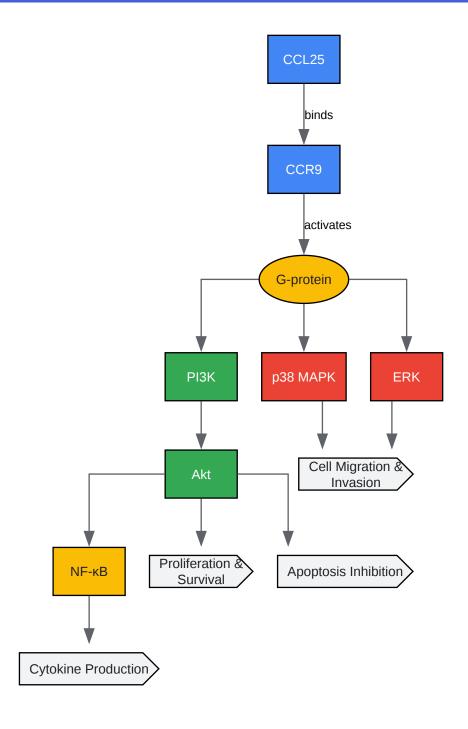
- Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the start of the experiment.
- Treatment Groups: Divide the mice into at least three groups: anti-CCL25 antibody, isotype control antibody, and vehicle control (PBS).
- Antibody Preparation: Dilute the anti-CCL25 and isotype control antibodies to the desired concentration in sterile PBS. A typical dose is 20 μg per mouse.[16]
- Administration: Administer the prepared solutions via intraperitoneal injection. The injection volume is typically 100-200  $\mu$ L. The frequency of administration will depend on the half-life of the antibody and the experimental design (e.g., three times per week).[16]



- Monitoring: Monitor the mice regularly for changes in body weight, clinical signs of disease, and overall health.
- Endpoint Analysis: At the end of the study, collect tissues and/or blood for analysis (e.g., histology, flow cytometry, cytokine analysis) to evaluate the therapeutic effect of the CCL25 blockade.

# Visualizations Signaling Pathways and Experimental Workflows

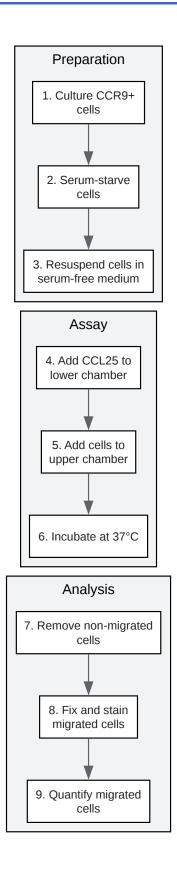




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Caption: CCL25/CCR9 Signaling Pathways.

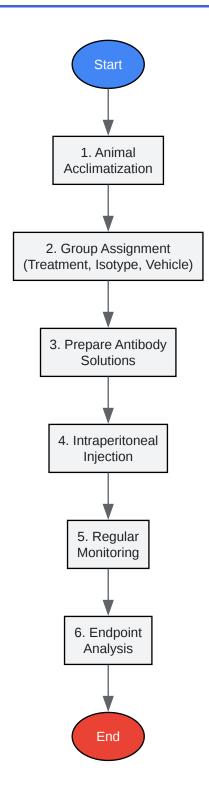




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Caption: Transwell Migration Assay Workflow.





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Caption: In Vivo Antibody Treatment Workflow.



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### References

- 1. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of CCL25/CCR9 in immune homeostasis and disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases [frontiersin.org]
- 4. CCR9 and CCL25: A review of their roles in tumor promotion PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCL25 and CCR9 is a unique pathway that potentiates pannus formation by remodeling RA macrophages into mature osteoclasts PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal CCL25 expression is increased in colitis and correlates with inflammatory activity
   PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCL25/CCR9 Interactions Regulate Large Intestinal Inflammation in a Murine Model of Acute Colitis | PLOS One [journals.plos.org]
- 8. CCL25/CCR9 Interactions Are Not Essential for Colitis Development but Are Required for Innate Immune Cell Protection from Chronic Experimental Murine Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCL25 promotes the migration and invasion of non-small cell lung cancer cells by regulating VEGF and MMPs in a CCR9-dependent manner PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR9-CCL25 interaction suppresses apoptosis of lung cancer cells by activating the PI3K/Akt pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Chemokine 25—induced signaling suppresses colon cancer invasion and metastasis PMC [pmc.ncbi.nlm.nih.gov]



- 14. Dose-Dependent Effect of Mesenchymal Stromal Cell Recruiting Chemokine CCL25 on Porcine Tissue-Engineered Healthy and Osteoarthritic Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapies with CCL25 require controlled release via microparticles to avoid strong inflammatory reactions PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluating Anti-CCL25 as a Therapeutic Strategy to Disrupt Foci Formation in a Spontaneous Murine Model of Sjögren's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 17. CCL25 Inhibition Alleviates Sepsis-Induced Acute Lung Injury and Inflammation PMC [pmc.ncbi.nlm.nih.gov]
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